

Application of Lysergol in Neuroscience Research: Detailed Application Notes and Protocols

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Compound of Interest

Compound Name: Lysergol

Cat. No.: B1218730

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Introduction

Lysergol, an ergoline alkaloid found naturally in some fungi and morning glory seeds, is a valuable tool in neuroscience research. Structurally related to lysergic acid diethylamide (LSD), **Lysergol** exhibits a distinct pharmacological profile, primarily interacting with serotonin (5-HT) receptors, but also showing affinity for dopamine and adrenergic receptors.[1] Unlike LSD, **Lysergol** is reported to be non-hallucinogenic in humans, making it a particularly interesting compound for dissecting the molecular and circuit-level mechanisms underlying psychedelic effects versus other therapeutic actions of serotonergic compounds.[2] These application notes provide a comprehensive overview of **Lysergol**'s use in neuroscience research, including its receptor binding and functional activity profile, detailed experimental protocols for its characterization, and insights into its potential therapeutic applications.

Data Presentation: Receptor Binding and Functional Potency of (+)-Lysergol

The following tables summarize the quantitative data on the binding affinity (K_i) and functional potency (EC_{50}) of (+)-**Lysergol** at key central nervous system (CNS) receptors. This data is essential for designing and interpreting experiments aimed at understanding its mechanism of action.

Table 1: Receptor Binding Affinities (K_i) of (+)-Lysergol

Receptor Subtype	Ligand	Binding Affinity (K _i) [nM]
5-HT1A	(+)-Lysergol	7.0
5-HT2A	(+)-Lysergol	4.9
5-HT2B	(+)-Lysergol	2.1
5-HT2C	(+)-Lysergol	6.2

Data compiled from publicly available research.

Table 2: Functional Potencies (EC₅₀) of (+)-Lysergol

Receptor Subtype	Assay Type	Functional Potency (EC ₅₀) [nM]	E _{max} (% of 5-HT)
5-HT1A	FLIPR Assay	73	Not Reported
5-HT2A	FLIPR Assay	1.6	51%
5-HT2C	FLIPR Assay	6.6	43%

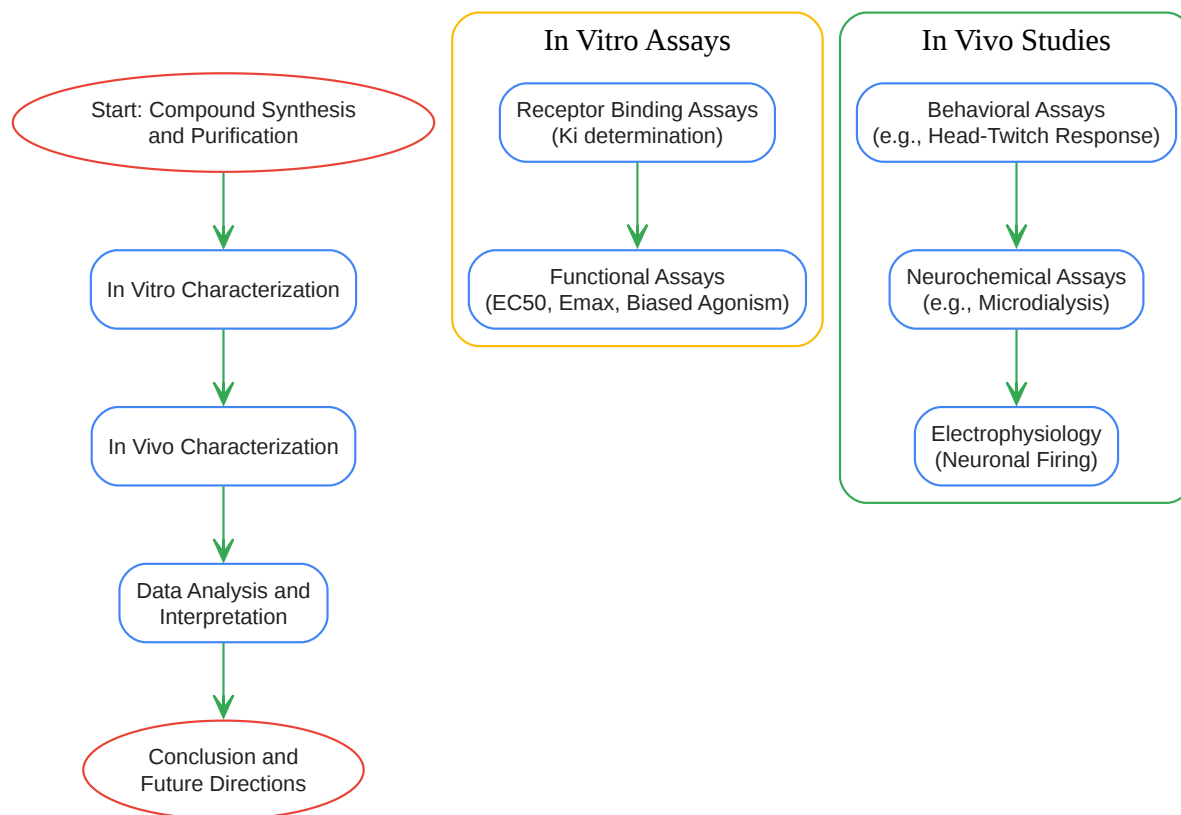
Data compiled from publicly available research.

Signaling Pathways and Experimental Workflows

To facilitate the study of **Lysergol** and similar compounds, the following diagrams illustrate key signaling pathways and a general experimental workflow for characterization.

Signaling Pathways of the 5-HT_{2A} Receptor

The 5-HT_{2A} receptor, a primary target of **Lysergol**, is a G protein-coupled receptor (GPCR) that can signal through multiple downstream pathways. The two major pathways are the Gq/11-PLC pathway and the β -arrestin pathway.



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References

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- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

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